molecular formula C18H12ClN3O2S B11138447 (3Z)-1-(2-chlorobenzyl)-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11138447
M. Wt: 369.8 g/mol
InChI Key: FFYDUNGFYLFBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHYL]-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their therapeutic potential .

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

5-[1-[(2-chlorophenyl)methyl]-2-hydroxyindol-3-yl]-2-sulfanylideneimidazol-4-one

InChI

InChI=1S/C18H12ClN3O2S/c19-12-7-3-1-5-10(12)9-22-13-8-4-2-6-11(13)14(17(22)24)15-16(23)21-18(25)20-15/h1-8,24H,9H2,(H,21,23,25)

InChI Key

FFYDUNGFYLFBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2O)C4=NC(=S)NC4=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.